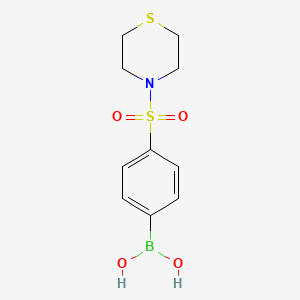

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid

説明

“(4-(Thiomorpholinosulfonyl)phenyl)boronic acid” is a chemical compound that has gained significant attention from the scientific community in recent years. It is a useful research chemical for the preparation of biologically and pharmacologically active molecules .

Synthesis Analysis

The synthesis of borinic acids often relies on the addition of organometallic reagents to boranes . The reaction of the Grignard of 14 with B (OMe) 3 produced boronic ester 15, which was in situ reacted with the other Grignard (i.e., 18) derived from p-bromostyrene .Molecular Structure Analysis

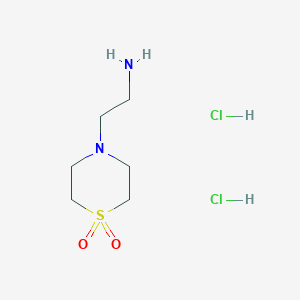

The molecular formula of “(4-(Thiomorpholinosulfonyl)phenyl)boronic acid” is C10H14BNO4S2 . The InChI code is 1S/C10H14BNO4S2/c13-11 (14)9-1-3-10 (4-2-9)18 (15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 .Chemical Reactions Analysis

Boronic acids, including “(4-(Thiomorpholinosulfonyl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .Physical And Chemical Properties Analysis

“(4-(Thiomorpholinosulfonyl)phenyl)boronic acid” has a molecular weight of 287.17 g/mol . It is a solid at room temperature . The density of this compound is 1.5±0.1 g/cm3 .科学的研究の応用

Environmental and Molecular Mutagenesis

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid has been referenced in toxicokinetic studies. It was involved in a study examining the mutagenicity of arylboronic acids and esters in vivo, highlighting its relevance in understanding genetic impacts of chemical compounds (Masuda‐Herrera et al., 2020).

Acta Crystallographica Section C

Research in crystallography mentioned derivatives of (4-(Thiomorpholinosulfonyl)phenyl)boronic acid . It explored the structure of multifunctional compounds with boronic acids acting as synthetic intermediates, underscoring their utility in advanced materials and crystal engineering (Zhang et al., 2017).

Journal of Trace Elements in Medicine and Biology

A study synthesized a novel boronic ester compound derived from phenyl boronic acid and quercetin. This compound was used in cream formulations after evaluating its antioxidant, antibacterial, and anticancer activities, indicating its potential in pharmaceutical and cosmetic applications (Temel et al., 2022).

Microchemical Journal

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid was used in the development of a pH-responsive fluorescence probe for detecting trace-level organophosphorus pesticides in fruit juices, demonstrating its application in food safety and environmental monitoring (Zhao et al., 2021).

Tetrahedron Letters

Amino-3-fluorophenyl boronic acid, a derivative, has been synthesized for use in glucose sensing materials. This highlights its potential in biomedical applications, particularly in monitoring glucose levels in bodily fluids (Das et al., 2003).

Science China Chemistry

This compound's derivatives have been used in co-crystal design, contributing to the field of crystal engineering and materials science. It shows the versatility of phenylboronic acids in forming molecular complexes with distinct properties (Varughese et al., 2011).

ACS Applied Materials & Interfaces

Phenylboronic-acid-modified nanoparticles, including those derived from (4-(Thiomorpholinosulfonyl)phenyl)boronic acid , are being explored for their antiviral properties, particularly against Hepatitis C virus. This indicates its potential in developing novel antiviral therapies (Khanal et al., 2013).

Safety And Hazards

The safety information for “(4-(Thiomorpholinosulfonyl)phenyl)boronic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

Boronic acids, including “(4-(Thiomorpholinosulfonyl)phenyl)boronic acid”, are being increasingly used in diverse areas of research. This includes their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . Future research will likely continue to explore these interactions and applications.

特性

IUPAC Name |

(4-thiomorpholin-4-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4S2/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGGFXZKSGGVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N2CCSCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101223109 | |

| Record name | B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid | |

CAS RN |

871329-69-0 | |

| Record name | B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1438411.png)

![3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438412.png)

![tert-Butyl 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethylcarbamate](/img/structure/B1438414.png)

![2'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1438424.png)

![Tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate](/img/structure/B1438429.png)